4-Chloro-3-propoxyphenol
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Overview
Description
4-Chloro-3-propoxyphenol is an organic compound with the molecular formula C9H11ClO2. It is a derivative of phenol, where the hydroxyl group is substituted with a propoxy group at the third position and a chlorine atom at the fourth position. This compound is known for its applications in various chemical reactions and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-propoxyphenol typically involves the reaction of 4-chlorophenol with propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the hydroxyl group with the propoxy group .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method ensures consistent reaction conditions and higher yields. The raw materials, 4-chlorophenol and propyl bromide, are fed into the reactor along with a base, and the product is continuously extracted and purified .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-3-propoxyphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form 4-chloro-3-propoxycyclohexanol.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used under basic conditions.
Major Products Formed:
Oxidation: 4-Chloro-3-propoxyquinone.
Reduction: 4-Chloro-3-propoxycyclohexanol.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
4-Chloro-3-propoxyphenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-3-propoxyphenol involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes. The exact molecular pathways and targets are still under investigation, but it is believed to involve oxidative stress and enzyme inhibition .
Comparison with Similar Compounds
- 4-Chloro-3-methoxyphenol
- 4-Chloro-3-ethoxyphenol
- 4-Chloro-3-butoxyphenol
Comparison: 4-Chloro-3-propoxyphenol is unique due to its specific propoxy group, which imparts distinct chemical and physical properties compared to its methoxy, ethoxy, and butoxy counterparts. These differences can influence its reactivity, solubility, and biological activity .
Properties
IUPAC Name |
4-chloro-3-propoxyphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO2/c1-2-5-12-9-6-7(11)3-4-8(9)10/h3-4,6,11H,2,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWIQEFKUTVODTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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